203716-10-3
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Overview
Description
The compound with the CAS number 203716-10-3 is known as Transportan. Transportan is a chimeric cell-penetrating peptide constructed from the peptides galanin and mastoparan. It is composed of 27 amino acids and has the ability to internalize living cells carrying a hydrophilic load .
Preparation Methods
Synthetic Routes and Reaction Conditions
Transportan is synthesized by linking the amino terminus of the neuropeptide galanin with the carboxyl terminus of mastoparan via a lysine residue. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Industrial Production Methods
Industrial production of Transportan typically involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide. The final product is often lyophilized for stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
Transportan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, particularly those containing sulfur, such as cysteine.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to alter its properties and functionality.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can result in peptides with altered sequences and functionalities .
Scientific Research Applications
Transportan has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying cell-penetrating peptides and their mechanisms of action.
Biology: Employed in the delivery of bio-functional materials, such as nucleic acids and proteins, into cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of novel therapeutic agents and diagnostic tools
Mechanism of Action
Transportan exerts its effects by penetrating cell membranes and facilitating the internalization of various molecules. The peptide interacts with the lipid bilayer of the cell membrane, leading to its translocation into the cytoplasm. This process is mediated by the amphiphilic nature of Transportan, which allows it to interact with both hydrophilic and hydrophobic regions of the membrane .
Comparison with Similar Compounds
Similar Compounds
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
TAT peptide: Derived from the trans-activator of transcription protein of HIV-1.
MAP peptide: Derived from the model amphipathic peptide.
Uniqueness of Transportan
Transportan is unique due to its chimeric nature, combining elements from both galanin and mastoparan. This combination enhances its cell-penetrating capabilities and allows for the efficient delivery of various cargo molecules into cells .
Properties
CAS No. |
203716-10-3 |
---|---|
Molecular Formula |
C₁₃₄H₂₂₇N₃₅O₃₂ |
Molecular Weight |
2840.45 |
sequence |
One Letter Code: GWTLNSAGYLLGKINLKALAALAKKIL-NH2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.